Technical Guide: Physicochemical Properties of 2-Bromo-N,4-dimethylaniline
Technical Guide: Physicochemical Properties of 2-Bromo-N,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-N,4-dimethylaniline. As a substituted aniline, this compound serves as a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Understanding its physical and chemical characteristics is crucial for its effective handling, reaction optimization, and integration into synthetic workflows. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows for synthesis and analysis.
Core Physicochemical Data
The structural and physical properties of 2-Bromo-N,4-dimethylaniline (CAS No: 81090-31-5) are summarized below. The data has been compiled from various chemical data repositories. Note that some properties may be predicted values where experimental data is not available.
Table 1: Compound Identification and Molecular Properties
| Property | Value | Source |
| Chemical Name | 2-Bromo-N,4-dimethylaniline | [1] |
| CAS Number | 81090-31-5 | [1][2] |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)NC)Br | [3] |
| InChIKey | FDDHUFWBGIOMAD-UHFFFAOYSA-N | [3] |
| Purity | ≥98% (GC) | [2] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Monoisotopic Mass | 198.99966 Da | [3] |
| XlogP | 3.0 | [3] |
| Storage | Room temperature, inert atmosphere | [1] |
Synthesis Pathway
The synthesis of substituted brominated anilines often follows a multi-step pathway involving protection of the amine, electrophilic aromatic substitution, and subsequent deprotection or modification. A logical pathway analogous to the synthesis of similar compounds involves the bromination of an N-acetylated precursor.[4][5]
Caption: Logical synthesis pathway for 2-Bromo-N,4-dimethylaniline.
Experimental Protocols
The following sections detail standardized laboratory protocols for determining the key physicochemical properties of an organic solid like 2-Bromo-N,4-dimethylaniline.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method using a melting point apparatus is standard.[6]
Methodology:
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Sample Preparation: A small amount of the dry, crystalline 2-Bromo-N,4-dimethylaniline is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.
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Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
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Measurement: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
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Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2°C).
Caption: Experimental workflow for melting point determination.
Boiling Point Determination
For non-volatile liquids or solids with a defined boiling point, simple distillation or the Thiele tube method can be employed. The distillation method is suitable for larger quantities.[6]
Methodology (Simple Distillation):
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Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. Approximately 10-15 mL of the sample is placed in the round-bottom flask.
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Heating: The flask is heated gently. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor.
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Measurement: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.
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Data Recording: The stable temperature at which the liquid actively boils and condenses into the collection flask is recorded as the boiling point. The atmospheric pressure should also be noted, as boiling point is pressure-dependent.
Caption: Experimental workflow for boiling point determination.
Solubility Determination
Solubility is typically determined by the shake-flask method, which measures the concentration of a saturated solution at a specific temperature.
Methodology:
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Preparation: A known volume of a selected solvent (e.g., water, ethanol, acetone) is placed into a flask or vial maintained at a constant temperature (e.g., 25°C) in a water bath or incubator.
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Solute Addition: An excess amount of 2-Bromo-N,4-dimethylaniline is added to the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
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Equilibration: The flask is sealed and agitated (e.g., using a shaker) for a prolonged period (typically 24-48 hours) to ensure the solution reaches saturation equilibrium.
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Sample Separation: The mixture is allowed to stand, and a sample of the supernatant is carefully removed, ensuring no solid particles are included. Filtration or centrifugation may be necessary.
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Analysis: The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.
Caption: Experimental workflow for solubility determination.
References
- 1. 81090-31-5|2-Bromo-N,4-dimethylaniline|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - 2-bromo-n,4-dimethylaniline (C8H10BrN) [pubchemlite.lcsb.uni.lu]
- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
